N6-Methyl-2-methyl thioadenosine

RNA Thermodynamics Nucleoside Modifications tRNA Structure

This dual-modified nucleoside (ms2m6A) features synergistic N6-methyl and 2-methylthio modifications, providing unique thermodynamic stabilization of RNA duplexes (-1.33 kcal/mol vs ms2A, +0.94 kcal/mol vs m6A). Essential for accurate modeling of native tRNA position 37 modifications in folding and codon-anticodon interaction studies. ≥98% purity.

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
Cat. No. B12390159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyl-2-methyl thioadenosine
Molecular FormulaC10H14N2O5S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O
InChIInChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1
InChIKeyCKHFVQVATAWGSH-WJZMDOFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Methyl-2-methylthioadenosine: A Dual-Modified Purine Nucleoside for RNA Epitranscriptomics and Nucleoside Derivative Synthesis


N6-Methyl-2-methylthioadenosine (synonyms: 2-methylthio-N6-methyladenosine, ms2m6A) is a naturally occurring, dual-modified purine nucleoside derived from adenosine. It is characterized by a methyl group at the N6 position of the purine base and a methylthio group (-SCH3) at the 2-position of the ribose sugar [1]. This compound constitutes a significant fraction of the naturally modified adenosines found in transfer RNA (tRNA) at position 37, where it plays a critical role in modulating RNA structure and function [2]. Commercially, it is utilized as a thiomethylated protected nucleotide in the synthesis of nucleoside derivatives and as a research tool for investigating RNA modifications and post-transcriptional regulation .

Why Unmodified Adenosine or Single-Site Analogs Cannot Substitute for N6-Methyl-2-methylthioadenosine


Generic substitution of N6-Methyl-2-methylthioadenosine with unmodified adenosine or single-site analogs (e.g., N6-methyladenosine or 2-methylthioadenosine) fails due to the unique synergistic effects of its dual modifications on RNA structure. Thermodynamic measurements reveal that the presence of both the 2-methylthio and N6-methyl substituents results in a distinct stabilization profile for RNA duplexes compared to either modification alone [1]. Specifically, the dual modification mitigates the destabilization caused by the 2-methylthio group while providing enhanced stabilization relative to the N6-methyl group alone when placed at 3'-dangling ends [1]. This non-additive behavior demonstrates that the combined modifications produce a unique molecular phenotype that cannot be recapitulated by substituting individual components. Consequently, experimental outcomes relying on the precise modulation of RNA structure—such as studies of tRNA folding, codon–anticodon interactions, or epitranscriptomic regulation—are irreproducible when using simpler analogs.

Quantitative Differentiation: N6-Methyl-2-methylthioadenosine vs. Closest Analogs in RNA Stability


Dual Modification Mitigates Duplex Destabilization: ms2m6A vs. ms2A

When placed at separated internal positions within an RNA duplex, the dual-modified N6-Methyl-2-methylthioadenosine (ms2m6A) destabilizes the duplex by 1.48 kcal/mol, whereas the single-modified analog 2-methylthioadenosine (ms2A) destabilizes the same core duplex by 2.81 kcal/mol [1]. This represents a 47% reduction in the destabilizing effect conferred by the 2-methylthio group when paired with an N6-methyl substituent.

RNA Thermodynamics Nucleoside Modifications tRNA Structure

Enhanced 3'-Dangling End Stabilization: ms2m6A vs. m6A

When positioned as a 3'-dangling end, N6-Methyl-2-methylthioadenosine (ms2m6A) stabilizes the RNA duplex by an additional 0.94 kcal/mol compared to N6-methyladenosine (m6A) alone [1]. Specifically, ms2m6A provides a ΔΔG°₃₇ of –1.03 kcal/mol relative to an unmodified adenosine, whereas m6A provides –0.09 kcal/mol [1].

RNA Hairpin Stability Nucleoside Analogs Epitranscriptomics

Broad-Spectrum Anticancer Activity: Class-Level Inference for Purine Nucleoside Analogs

N6-Methyl-2-methylthioadenosine is classified as a purine nucleoside analogue. As a class, purine nucleoside analogues exhibit broad-spectrum anticancer activity targeting indolent lymphoid malignancies through mechanisms involving inhibition of DNA synthesis and induction of apoptosis . While specific quantitative data for this compound in head-to-head anticancer assays is not available in the public domain, the class-level activity provides a rationale for its use as a chemical probe in oncology research.

Cancer Research Antimetabolites DNA Synthesis Inhibition

Target Applications for N6-Methyl-2-methylthioadenosine Based on Verified Differentiation


RNA Epitranscriptomics: Probing tRNA Structure-Function Relationships

Investigators studying the role of modified nucleosides at tRNA position 37 should utilize N6-Methyl-2-methylthioadenosine (ms2m6A) to accurately model the native RNA modification. The compound's dual modifications produce a unique thermodynamic signature—reducing duplex destabilization by 1.33 kcal/mol compared to the single-modified ms2A and enhancing 3'-dangling end stabilization by 0.94 kcal/mol relative to m6A [1]. These quantitative differences are essential for recapitulating the precise folding and stability of the tRNA anticodon loop, impacting codon–anticodon interactions and translational fidelity.

Chemical Biology: Synthesis of Structurally Defined Nucleoside Derivatives

N6-Methyl-2-methylthioadenosine serves as a thiomethylated protected nucleotide building block for the synthesis of custom nucleoside derivatives and oligonucleotides containing specific post-transcriptional modifications [1]. Its dual modification pattern provides a defined starting point for generating RNA probes with controlled stability profiles, as evidenced by the differential thermodynamic effects quantified in duplex and hairpin models .

Oncology Research: Antimetabolite Pathway Studies

As a purine nucleoside analogue, N6-Methyl-2-methylthioadenosine can be employed as a chemical probe in cellular assays investigating the inhibition of DNA synthesis and induction of apoptosis in lymphoid cancer cell lines . While compound-specific activity metrics are not yet established, its class-level mechanism positions it as a useful comparator in screening campaigns aimed at identifying novel nucleoside-based antimetabolites.

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